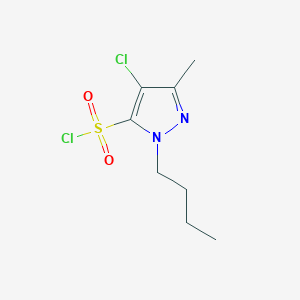

![molecular formula C11H11N3O2 B2454248 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid CAS No. 1344704-22-8](/img/structure/B2454248.png)

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

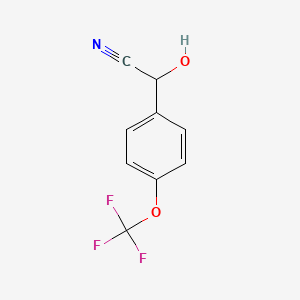

“2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid” is a complex organic compound. The structure suggests it contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The phenyl group (a cyclic group of carbon atoms) is attached to the imidazole ring via a methylene bridge. The compound also contains an amino group and a carboxylic acid group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the amino group, and the carboxylic acid group. The imidazole ring is a common feature in many biologically active compounds and can participate in various chemical reactions . The amino and carboxylic acid groups could also be involved in reactions such as acid-base reactions .Scientific Research Applications

Anticancer Properties

A study by Karthikeyan et al. (2017) synthesized and tested compounds related to 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid for their antiproliferative effects against breast cancer cell lines. They found that some compounds exhibited significant antiproliferative effects, potentially offering a basis for developing new cancer therapeutics.

Angiotensin II Receptor Antagonism

A study by Sharma et al. (2010) investigated benzimidazoles derivatives, structurally related to this compound, as nonpeptide angiotensin II receptor antagonists. This research could contribute to the development of new antihypertensive drugs.

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized derivatives of this compound and evaluated them for antioxidant and antimicrobial activities. Some compounds showed high activity against specific bacteria and fungi, highlighting their potential in antimicrobial therapy.

Photocurrent Response Enhancement

Meng et al. (2016) researched coordination polymers based on a compound structurally related to this compound. They observed enhanced photocurrent response, indicating potential applications in photovoltaic or photoelectrochemical systems.

β-Glucuronidase Inhibitory Activity

A study by Salar et al. (2017) focused on derivatives of this compound as β-glucuronidase inhibitors. They found potent inhibitory activity in these compounds, suggesting potential therapeutic applications.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can bind with high affinity to multiple receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to a variety of biological responses .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The broad range of biological activities exhibited by imidazole derivatives suggests they may be influenced by a variety of environmental factors .

Properties

IUPAC Name |

2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-9(7-4-2-1-3-5-7)10-13-6-8(14-10)11(15)16/h1-6,9H,12H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWSIWQATMRVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=C(N2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)

![4-[(3,4-Dichlorophenyl)methyl]morpholine](/img/structure/B2454170.png)

![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)

![2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2454174.png)

![3-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2454176.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2454179.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2454187.png)